N-(2-methoxyethyl)-2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide
Description
This compound features a pyridinone core (2-oxo-1,2-dihydropyridine) substituted at position 5 with a 1,2,4-oxadiazole ring bearing a 3-thienyl group. The side chain includes a butanamide moiety with a 2-methoxyethyl substituent on the nitrogen atom. This structure combines heterocyclic motifs known for bioactivity, such as the oxadiazole (a bioisostere for esters and amides) and thiophene (a sulfur-containing aromatic system), which may enhance binding to biological targets . The methoxyethyl group likely improves solubility and pharmacokinetic properties compared to simpler alkyl chains .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-14(17(24)19-7-8-25-2)22-10-12(4-5-15(22)23)18-20-16(21-26-18)13-6-9-27-11-13/h4-6,9-11,14H,3,7-8H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVGWOGGBZHFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₀N₄O₄S
- Molecular Weight : 388.4 g/mol
- CAS Number : 1396630-62-8
Research indicates that compounds containing oxadiazole and thiazole moieties exhibit significant biological activity, including antimicrobial and anticancer properties. The presence of the thienyl group may enhance these effects through specific interactions with biological targets.
Antimicrobial Activity
A study highlighted the effectiveness of oxadiazole derivatives against various strains of bacteria, including Mycobacterium tuberculosis. The derivative's structural features contribute to its ability to inhibit bacterial growth, suggesting that similar mechanisms may apply to this compound .
Anticancer Activity
Preliminary studies have shown that derivatives with similar structures can demonstrate cytotoxic effects against cancer cell lines. For instance, compounds related to oxadiazole have been tested against MCF-7 and MDA-MB-468 breast cancer cell lines, exhibiting varying degrees of growth inhibition. The GI50 values for some derivatives were reported below 10 µM, indicating potent anticancer activity .
Table 1: Biological Activity Summary
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. Compounds similar to this compound have shown excellent metabolic stability and bioavailability in preliminary studies .
Scientific Research Applications
The compound N-(2-methoxyethyl)-2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide , with CAS number 1396630-62-8, is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, agricultural science, and material science, while providing a detailed overview of its properties and relevant case studies.
Medicinal Chemistry
This compound has been investigated for its antimicrobial and antitumor properties. The oxadiazole and thienyl groups are known to exhibit significant biological activity, making this compound a candidate for drug development.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of oxadiazole compounds exhibit potent antimicrobial effects against various bacterial strains. The incorporation of the thienyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
- Antitumor Effects : Research on similar compounds has shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, suggesting that this compound could be further explored for cancer therapy.
Agricultural Science
The compound's structure suggests potential applications as a pesticide or herbicide . The thienyl group is commonly found in agrochemicals due to its effectiveness against pests.
Case Studies
- Pesticidal Activity : Research indicates that compounds containing thienyl and oxadiazole moieties can disrupt the physiological processes of pests, leading to effective pest control solutions.
- Herbicidal Properties : Studies have shown that such compounds can inhibit specific enzymes in plants, which could be utilized to develop selective herbicides that target unwanted vegetation without harming crops.
Material Science
The unique chemical structure may allow for applications in polymer chemistry or as a component in advanced materials. Its ability to form stable complexes with metals could lead to developments in catalysis or materials with specific electronic properties.
Case Studies
- Polymer Development : Compounds with similar structures have been used to create polymers with enhanced thermal stability and mechanical properties.
- Catalytic Applications : Research into metal complexes formed with this compound could reveal new catalytic pathways for organic synthesis, potentially improving reaction efficiencies.
Comparison with Similar Compounds
Structural Analog 1: N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (Compound 22, )
- Key Differences: Replaces the pyridinone core with an aniline ring. The oxadiazole is substituted with a 4-phenoxyphenyl group instead of 3-thienyl. Lacks the butanamide side chain.
- The phenoxyphenyl substituent may increase lipophilicity, affecting membrane permeability .
Structural Analog 2: (2Z)-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide ()
- Key Similarities: Shares the pyridinone core and 1,2,4-oxadiazole ring. Includes a thiophene substituent (albeit at position 2 instead of 3).
- Key Differences :
- Uses a propenamide side chain instead of butanamide.
- Lacks the 2-methoxyethyl group, reducing solubility.
Structural Analog 3: N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130, )
- Key Differences: Features a urea linkage and acetamide group instead of the pyridinone-butana mide system. The oxadiazole is substituted with a 4-fluorophenyl group.
- The urea moiety introduces additional hydrogen-bonding capacity, which could improve potency but may increase molecular weight and reduce bioavailability .
Structural Analog 4: Methyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate ()
- Key Differences: Contains a benzoate ester instead of the pyridinone-amide system. Substituted with a 4-methylphenyl group on the oxadiazole.
- Functional Implications: The ester group increases susceptibility to hydrolysis, limiting in vivo stability.
Pharmacological and Physicochemical Comparisons
Bioactivity Profiles
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of hydrazides with carboxylic acid derivatives (e.g., butyric anhydride) and coupling of the oxadiazole-pyridine core with the methoxyethyl butanamide side chain. Key steps:
- Use phosphorus oxychloride (POCl₃) as a dehydrating agent to facilitate oxadiazole ring formation .
- Optimize solvent choice (e.g., dimethylformamide or ethanol) and temperature (reflux conditions) to enhance intermediate stability .
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., methoxyethyl groups at δ 3.2–3.5 ppm) and aromatic signals from thienyl-oxadiazole (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles in the oxadiazole-pyridine core .
Q. What functional groups in this compound are most reactive, and how do they influence stability during storage?
- Methodological Answer :
- The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N₂/Ar) at –20°C to prevent degradation .
- The pyridinone (2-oxo) group may undergo redox reactions; use antioxidants like BHT in solution phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-thienyl with 4-chlorophenyl in the oxadiazole ring) to assess impact on target binding .
- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- Computational Docking : Use AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets) .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., cell-based vs. cell-free systems) to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in vivo explains discrepancies with in vitro data .
- Proteomic Profiling : Identify off-target interactions via pull-down assays coupled with LC-MS/MS .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?
- Methodological Answer :
- PK Studies : Administer via IV/oral routes in rodent models; quantify plasma concentrations using LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .
- Toxicity Screening : Perform acute toxicity tests (OECD 423) and genotoxicity assays (Ames test) .
Q. What computational methods are suitable for predicting degradation pathways and metabolite identification?
- Methodological Answer :
- DFT Calculations : Simulate hydrolysis of the oxadiazole ring under physiological pH using Gaussian09 .
- Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to forecast Phase I/II metabolites; validate with in vitro hepatocyte models .
Cross-Disciplinary and Mechanistic Questions
Q. How can catalytic strategies (e.g., palladium-mediated coupling) improve the scalability of synthesis?
- Methodological Answer :
- Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl groups to the pyridine core, reducing side reactions vs. traditional methods .
- Optimize ligand choice (e.g., XPhos) to enhance catalytic efficiency in cross-coupling steps .
Q. What role do the thienyl-oxadiazole and pyridinone moieties play in electronic properties for materials science applications?
- Methodological Answer :
- Conduct cyclic voltammetry to measure redox potentials; the oxadiazole’s electron-withdrawing nature stabilizes LUMO levels for OLED applications .
- UV-Vis spectroscopy reveals π→π* transitions in the pyridinone ring (λmax ~ 300–350 nm) .
Q. How can stability-indicating HPLC methods be developed for quality control in long-term studies?
- Methodological Answer :
- Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA). Validate specificity, precision, and LOD/LOQ per ICH guidelines .
- Forced degradation studies (heat, light, pH extremes) identify critical degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
